

In-Depth Technical Guide: NH-bis(C1-PEG1-Boc), CAS 2171072-53-8

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Compound of Interest		
Compound Name:	NH-bis(C1-PEG1-Boc)	
Cat. No.:	B8104219	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(C1-PEG1-Boc), with the CAS number 2171072-53-8, is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a central primary amine, providing a reactive handle for conjugation, and two terminal tert-butoxycarbonyl (Boc) protected amine groups at the end of short polyethylene glycol (PEG) chains. This unique architecture allows for a stepwise and controlled approach to the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The presence of the PEG spacers enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the Boc protecting groups offer stability during synthesis and can be readily removed under mild acidic conditions to reveal primary amines for further functionalization. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **NH-bis(C1-PEG1-Boc)**.

Chemical and Physical Properties

NH-bis(C1-PEG1-Boc) is a branched linker molecule with a central primary amine and two Boc-protected terminal amines. The IUPAC name for this compound is di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate.[1]



Property	Value	Source
CAS Number	2171072-53-8	[1]
Molecular Formula	C17H33NO6	[1]
Molecular Weight	347.45 g/mol	[2]
IUPAC Name	di-tert-butyl 3,3'-((2- aminopropane-1,3- diyl)bis(oxy))dipropionate	[1]
Physical Form	Solid	
Purity	≥95%	_
Storage Temperature	-20°C to -80°C	_

Applications in Research and Drug Development

The unique structural features of **NH-bis(C1-PEG1-Boc)** make it a valuable tool in several areas of biomedical research:

- PROTAC Synthesis: This linker is utilized in the construction of PROTACs, which are
 heterobifunctional molecules that induce the degradation of specific target proteins. The
 central amine can be coupled to a ligand for a target protein, and after deprotection of the
 Boc groups, the resulting two primary amines can be conjugated to a ligand for an E3
 ubiquitin ligase. The branched nature of the linker can influence the geometry and efficacy of
 the resulting ternary complex.
- Bioconjugation and ADC Development: The primary amine serves as a versatile reactive site
 for conjugation to proteins (e.g., antibodies), peptides, or other biomolecules, often through
 amide bond formation with activated carboxylic acids (e.g., NHS esters). The two terminal
 Boc-protected amines provide opportunities for the subsequent attachment of payloads,
 such as cytotoxic drugs in the context of ADCs, or imaging agents.
- Dendrimer and Polymer Synthesis: The trifunctional nature of this molecule after deprotection makes it a suitable building block for the synthesis of dendrimers and other branched polymers with controlled architecture.



Experimental Protocols

The following are representative protocols for the use of **NH-bis(C1-PEG1-Boc)**. Researchers should optimize these protocols for their specific applications.

General Protocol for Coupling of Primary Amine to an NHS Ester

This protocol describes the reaction of the central primary amine of **NH-bis(C1-PEG1-Boc)** with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

- NH-bis(C1-PEG1-Boc)
- NHS ester-activated molecule of interest
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Dissolution of Reactants:
 - Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve NH-bis(C1-PEG1-Boc) in the reaction buffer.
- Coupling Reaction:



- Add the dissolved NHS ester solution to the NH-bis(C1-PEG1-Boc) solution. A typical molar ratio is a slight excess of the NHS ester (e.g., 1.1 to 5 equivalents).
- Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C.
 The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS).
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.

Boc Deprotection

This protocol describes the removal of the Boc protecting groups to yield two free primary amines.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triethylsilane (TES) or anisole (as a scavenger)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate



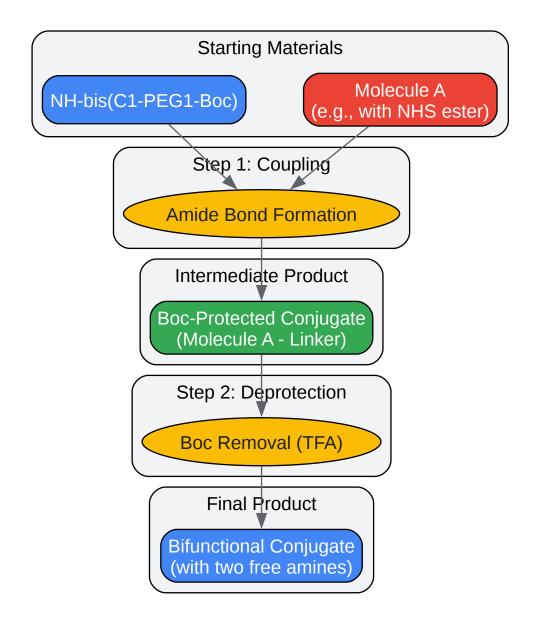
Rotary evaporator

Procedure:

- Reaction Setup:
 - Dissolve the Boc-protected compound in DCM.
 - Add a scavenger such as TES or anisole (typically 5-10% v/v).
 - o Cool the solution in an ice bath.
- · Deprotection:
 - Slowly add TFA to the cooled solution (typically 20-50% v/v in DCM).
 - Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
- Work-up:
 - Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
 - Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
 - Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations Logical Workflow for Bioconjugation



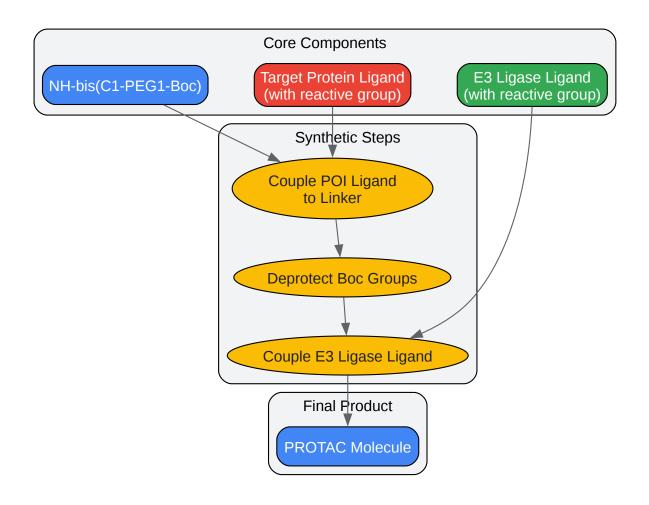


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Caption: Workflow for creating a bifunctional conjugate.

Conceptual Pathway for PROTAC Synthesis





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Caption: Conceptual synthesis of a PROTAC molecule.

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References



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